8-epi Nicergoline
Description
Ergot alkaloids are a class of mycotoxins produced by various fungi, most notably Claviceps purpurea, which infects rye and other cereals. nih.govnih.gov Structurally, they are based on the tetracyclic ergoline (B1233604) ring system and are biosynthetically derived from L-tryptophan. nih.govresearchgate.net The natural ergot alkaloids exhibit a broad spectrum of biological activities, interacting with adrenergic, dopaminergic, and serotonergic receptors. frontiersin.orgnih.gov This wide-ranging activity, however, can also lead to significant side effects.
To refine their therapeutic potential and reduce adverse effects, numerous semi-synthetic derivatives have been developed. frontiersin.org These modifications often involve alterations to the lysergic acid moiety of the natural alkaloids. Nicergoline (B1678741) is one such semi-synthetic derivative, developed to possess more selective pharmacological actions. nih.govnih.gov The exploration of these derivatives is a cornerstone of chemical biology, aiming to understand how subtle structural changes can dramatically alter biological function.
| Alkaloid Class | Structural Characteristics | Examples |
|---|---|---|
| Clavine Alkaloids | The simplest ergot alkaloids, often biosynthetic precursors to more complex derivatives. | Agroclavine, Elymoclavine |
| Lysergic Acid Amides | Amide derivatives of d-lysergic acid. | Ergonovine, Methylergonovine |
| Ergopeptines | Peptide alkaloids where d-lysergic acid is linked to a tripeptide moiety. | Ergotamine, Ergocristine |
The ergoline ring system of ergot alkaloids possesses several chiral centers, leading to the possibility of multiple stereoisomers. nih.gov A crucial stereocenter is the carbon atom at position 8 (C-8). The spatial orientation of the substituent at this position gives rise to two distinct epimers. nih.govresearchgate.net
Epimers are diastereomers that differ in the configuration at only one stereogenic center. In the context of ergot alkaloids, the epimer with the substituent at C-8 in the R configuration is denoted with the suffix "-ine" (e.g., ergotamine). nih.gov Conversely, the epimer with the S configuration at C-8 is designated with the suffix "-inine" (e.g., ergotaminine). nih.govnih.gov
Nicergoline, being an ergot derivative, follows this nomenclature. The pharmacologically prominent form is nicergoline itself. Its epimer, which differs only in the stereochemistry at the C-8 position, is referred to as 8-epi nicergoline. This epimerization can occur under certain conditions such as exposure to light, changes in pH, and elevated temperatures. frontiersin.orgnih.govresearchgate.net
| Isomer | C-8 Configuration | Nomenclature Suffix |
|---|---|---|
| Nicergoline | R | -ine |
| This compound | S | -inine (by analogy) |
Stereoisomerism is a fundamental concept in pharmacology, as the three-dimensional structure of a drug molecule dictates its interaction with biological targets such as receptors and enzymes. patsnap.com Even minor changes in stereochemistry can lead to significant differences in pharmacological activity, potency, and side-effect profiles.
In the realm of ergot alkaloids, the stereochemistry at C-8 is particularly critical for their biological effects. nih.gov The R-epimers generally exhibit higher affinity for serotonin (B10506), dopamine, and adrenergic receptors compared to their S-epimer counterparts. nih.gov The ergoline ring system is considered the pharmacophore of these alkaloids, and its precise orientation, influenced by the C-8 configuration, is key to receptor binding. nih.gov
Historically, the S-epimers were often considered to be biologically inactive or significantly less active than the R-epimers. nih.govresearchgate.net However, more recent research has challenged this view, suggesting that S-epimers are not entirely inert and may possess their own unique, albeit often weaker, pharmacological profiles. nih.gov For instance, some studies have shown that certain S-epimers can interact with specific receptor subtypes. nih.gov This highlights the importance of studying both epimers to fully understand the structure-activity relationships within this class of compounds.
Nicergoline was developed in the 1970s and has been used in several countries for the treatment of cognitive and vascular disorders. veeprho.comnih.gov Its primary mechanism of action is as an alpha-1 adrenergic receptor antagonist, which leads to vasodilation and improved cerebral blood flow. patsnap.comwikipedia.orgdrugbank.com
The majority of pharmacological and clinical research has focused on nicergoline, the C-8 R-epimer. The presence of this compound has been primarily considered from a pharmaceutical quality control perspective, as it can be a synthetic by-product or a degradation product. nih.govresearchgate.net Analytical methods, such as high-performance liquid chromatography (HPLC), are employed to separate and quantify nicergoline from its related substances, including its epimer, to ensure the purity and stability of the final drug product. nih.gov
While dedicated pharmacological studies on this compound are not extensively reported in the mainstream literature, the general understanding from broader ergot alkaloid research is that it would be expected to have significantly lower affinity for the target receptors of nicergoline. The historical focus on the more potent R-epimers has meant that the biological activities of their S-counterparts have been largely underexplored. However, the evolving understanding of stereopharmacology suggests that a more detailed investigation into the properties of this compound could provide a more complete picture of the pharmacological landscape of this ergot derivative.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26BrN3O3 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
[(6aR,9S,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21+,24-/m0/s1 |
InChI Key |
YSEXMKHXIOCEJA-HXKVFGNASA-N |
Isomeric SMILES |
CN1C[C@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Derivations of 8 Epi Nicergoline
Elucidation of Key Synthetic Pathways for Ergoline (B1233604) Core Structures
The foundation of 8-epi Nicergoline (B1678741) is the tetracyclic ergoline ring system, a complex indole (B1671886) alkaloid structure produced naturally by fungi of the phylum Ascomycota, such as Claviceps and Aspergillus species. mdpi.comnih.gov The biosynthesis of this core structure is a multistep enzymatic process that serves as a blueprint for both biosynthetic and total synthesis strategies. mdpi.comrsc.org
The biosynthetic pathway commences with the prenylation of L-tryptophan with dimethylallyl diphosphate (B83284) (DMAPP). mdpi.comrsc.org This initial step is catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS). mdpi.com A series of subsequent enzymatic reactions, including N-methylation, cyclizations, and oxidations, progressively builds the four-ring ergoline scaffold. rsc.org A key intermediate in this pathway is chanoclavine-I-aldehyde, which stands at a crucial branch point leading to the diverse family of clavine alkaloids. rsc.org The formation of the final D-ring of the tetracyclic system is a critical step, and studies have identified Old Yellow Enzyme homologues as the catalysts for this intramolecular cyclization. mit.edumit.edu
These naturally occurring pathways, which have been elucidated through decades of research involving isotopic labeling and gene-knockout experiments, provide the fundamental chemical logic for laboratory synthesis of the ergoline skeleton. mdpi.comnih.gov Total synthesis approaches often aim to construct this complex scaffold from simpler starting materials, such as substituted indoles, and employ various strategies to form the C and D rings. mdpi.compublish.csiro.aukyoto-u.ac.jp
Table 1: Key Steps in the Biosynthesis of the Ergoline Core
| Step | Precursor(s) | Key Enzyme | Product |
|---|---|---|---|
| 1. Prenylation | L-tryptophan + DMAPP | 4-dimethylallyltryptophan synthase (DMATS) | 4-(γ,γ-dimethylallyl)tryptophan (DMAT) |
| 2. N-Methylation | DMAT | N-methyltransferase | N-Me-DMAT |
| 3. C-Ring Formation | N-Me-DMAT | Multiple oxidative enzymes | Chanoclavine-I |
| 4. Oxidation | Chanoclavine-I | Chanoclavine-I-aldehyde dehydrogenase | Chanoclavine-I-aldehyde |
| 5. D-Ring Formation | Chanoclavine-I-aldehyde | Old Yellow Enzyme (OYE) homologues | Agroclavine / Festuclavine |
Strategies for Stereoselective Synthesis of 8-epi Nicergoline
The stereochemistry at the C-8 position is a defining feature of ergoline alkaloids and is critical for their biological activity. Nicergoline possesses the (8β) configuration, meaning the substituent at C-8 is on the beta face of the molecule. researchgate.net Consequently, this compound has the (8α) configuration. ontosight.aiontosight.ai The synthesis of a specific epimer like this compound requires precise control over this stereocenter.
Molecules of ergoalkaloids can undergo epimerization at the C-8 position, with the R- and S-epimers being interconvertible under the influence of factors like heat, pH, and chemical reagents. frontiersin.orgkobv.de This lability presents a significant challenge in synthesis, as it can lead to a mixture of epimers, complicating purification and reducing the yield of the desired product. mdpi.comfrontiersin.org
Synthetic strategies for Nicergoline typically start from a precursor that already has the desired ergoline core, such as lysergol, which is a natural product that does not readily isomerize at the C-8 position. google.comgoogle.com A common synthetic route involves three main steps:
Photochemical Methoxylation : Lysergol is reacted in a methanol-sulfuric acid system under UV irradiation to introduce a methoxy (B1213986) group at the 10α position, yielding 10α-methoxy-lumilysergol. google.comgoogle.com
Methylation : The indole nitrogen (N-1 position) is methylated to produce 1-methyl-10α-methoxy-lumilysergol. google.com
Acylation : The primary alcohol at the C-8 position is esterified with 5-bromonicotinoyl halide to yield Nicergoline. google.comgoogle.com
To synthesize this compound, one would need to start with an (8α)-ergoline precursor, such as isolysergol, or develop a method to invert the stereochemistry of an (8β) intermediate. researchgate.net Total synthesis approaches offer more flexibility in establishing the desired stereochemistry from the outset. For instance, palladium-catalyzed domino cyclization of allenes has been used to construct the C/D ring system of ergoline alkaloids, where the chirality can be controlled through the starting materials. acs.org The development of novel synthetic methods, such as intramolecular [3+2] cycloadditions, also provides pathways to unique ergoline analogues where stereochemistry can be potentially directed. thieme-connect.comsci-hub.se
Investigation of By-product Formation and Impurity Profiling during Synthesis
The synthesis of complex molecules like this compound inevitably produces impurities. These can arise from starting materials, intermediates, reagents, or side reactions, as well as from the degradation of the final product. omicsonline.org For Nicergoline, a range of impurities has been identified and characterized, many of which are listed in the European Pharmacopoeia (EP). veeprho.compharmaffiliates.comcymitquimica.com
A synthesis targeting this compound would be expected to generate a similar profile of process-related impurities, with the addition of diastereomeric impurities, most notably Nicergoline itself. Key types of impurities include:
Starting Material Impurities : Unreacted precursors like 1-methyl-10α-methoxy-lumilysergol (Impurity C) or 5-bromonicotinic acid can be carried through the process. omicsonline.orgcymitquimica.com
By-products from Side Reactions : This includes impurities formed from alternative reaction pathways. For example, Nicergoline EP Impurity A is the chloro-analogue where the bromine on the nicotinoyl moiety is replaced by chlorine. veeprho.compharmaffiliates.com
Degradation Products : Nicergoline can degrade under hydrolytic (acidic, alkaline), oxidative, and photolytic stress, and its 8-epi epimer would likely exhibit similar instabilities. omicsonline.org
Epimeric Impurities : The most significant impurity in an this compound synthesis would likely be Nicergoline (the 8β epimer) due to potential epimerization at the C-8 position during synthesis or purification. frontiersin.org
Regulatory bodies require rigorous characterization and control of these impurities. veeprho.com Reference standards for known Nicergoline impurities are used in analytical methods like HPLC to ensure the purity and quality of the final drug substance. clearsynth.comsimsonpharma.comsynzeal.com
Table 2: Selected Known Impurities in Nicergoline Production
| Impurity Name | CAS Number | Molecular Formula | Potential Origin |
|---|---|---|---|
| Nicergoline EP Impurity A | 38536-28-6 | C₂₄H₂₆ClN₃O₃ | By-product (from chloro-analogue of acylating agent) pharmaffiliates.com |
| Nicergoline EP Impurity C | 35155-28-3 | C₁₈H₂₄N₂O₂ | Starting material (1-Methyl-10α-methoxydihydrolysergol) cymitquimica.com |
| Nicergoline EP Impurity D | 20826-04-4 | C₆H₄BrNO₂ | Starting material (5-Bromonicotinic acid) simsonpharma.com |
| Nicergoline EP Impurity F | 58001-19-7 | C₂₄H₂₆BrN₃O₃ | Isomeric by-product simsonpharma.com |
Optimization of Reaction Conditions for Research-Scale Production
Optimizing reaction conditions is crucial for improving yield, reducing impurities, and ensuring the economic and environmental viability of a synthesis. For the research-scale production of this compound, insights can be drawn from patented methods for Nicergoline synthesis. google.comgoogle.com
Key parameters for optimization include:
Solvents : The choice of solvent can significantly impact reaction rates and impurity profiles. In the methylation step of Nicergoline synthesis, aprotic polar solvents are used, while the final acylation is performed in an aprotic hydrophobic solvent to facilitate the reaction and subsequent workup. google.com
Catalysts and Reagents : The acylation step uses a weak base as a catalyst. google.com A recent simplified, two-step synthesis of Nicergoline uses concentrated sulfuric acid for the initial esterification, followed by methylation in an alkaline environment. google.com Optimizing the type and amount of catalyst can minimize side reactions.
Temperature and Reaction Time : Each step has an optimal temperature range. For instance, a patented methylation reaction is conducted between -5°C and 10°C for 0.5 to 3 hours, while a subsequent esterification is performed at 50-90°C for 4-8 hours. google.com Careful control of these parameters is essential, especially to prevent epimerization or degradation.
Purification : The purification of the final product and intermediates is critical. A patent for Nicergoline preparation mentions recrystallization of intermediates from solvents like acetonitrile (B52724) and acetone (B3395972) to improve purity before proceeding to the next step. google.com For a radiolabeled synthesis of Nicergoline, preparative Thin-Layer Chromatography (TLC) was used for purification. pillbuys.com
Table 3: Example of Reaction Conditions in Nicergoline Synthesis
| Reaction Step | Solvent(s) | Reagent(s)/Catalyst(s) | Temperature | Time | Source |
|---|---|---|---|---|---|
| Esterification | Tetrahydrofuran, Ethyl Acetate, or Toluene | Concentrated H₂SO₄ | 50-90°C | 4-8 h | google.com |
| Methylation | Aprotic Polar Solvent | Methyl Iodide / Strong Alkali | -5 to 10°C | 0.5-3 h | google.com |
| Acylation | Aprotic Hydrophobic Solvent | 5-Bromonicotinoyl Halide / Weak Alkali | - | - | google.com |
| Photochemical Methoxylation | Methanol / H₂SO₄ | UV Light (250-380nm) | 10-25°C | - | google.com |
Derivation of Novel this compound Analogs and Precursors
The ergoline scaffold is a privileged structure in medicinal chemistry, serving as a template for numerous drugs. thieme-connect.comacs.org The synthesis of novel analogs of this compound would involve modifications to its core structure or its side chains, starting from suitable precursors.
The primary precursor for any Nicergoline-type molecule is the corresponding alcohol, in this case, 1-methyl-10α-methoxy-8α-ergolinemethanol (the 8-epi version of Nicergoline Impurity C). This precursor could be esterified with a wide variety of carboxylic acids, not just 5-bromonicotinic acid, to generate a library of novel analogs. This approach allows for the systematic exploration of structure-activity relationships by altering the electronic and steric properties of the C-8 side chain.
Furthermore, modifications can be made to the ergoline skeleton itself. Research into ergoline derivatives has explored:
Substitution on the Indole Ring : Halogenation (e.g., bromination at position 2) or other substitutions on the aromatic part of the ergoline nucleus can significantly alter receptor binding and activity. nih.gov
Modification of the D-Ring : Hydrogenation of the 9,10-double bond or quaternization of the N-6 nitrogen leads to pronounced changes in pharmacological properties. nih.gov
Novel Ring Systems : Advanced synthetic strategies have been developed to create aza-analogous ergoline scaffolds, where nitrogen atoms are incorporated into the core structure, leading to compounds with potent and selective activity at various neurotransmitter receptors. acs.orgnih.gov
The synthesis of these analogs often relies on modern organic chemistry techniques, such as transition-metal-catalyzed cross-coupling reactions (e.g., Stille, Sonogashira, Suzuki) and cycloadditions, to build and functionalize the complex ergoline framework. kyoto-u.ac.jpthieme-connect.comsci-hub.se Applying these methods to an 8-epi ergoline precursor could yield novel compounds for pharmacological investigation.
Advanced Pharmacological Investigations of 8 Epi Nicergoline: Molecular and Cellular Foundations
Receptor Binding Kinetics and Affinity Profiling
Nicergoline (B1678741), a semisynthetic ergot derivative, exhibits a complex and multifaceted receptor binding profile. Its interactions are not limited to a single receptor family but span several key neurotransmitter systems, underpinning its diverse pharmacological effects. Research indicates that its primary activity is centered on adrenergic and serotonergic receptors, with minimal interaction at dopaminergic and muscarinic sites. researchgate.netnih.gov
Alpha-Adrenergic Receptor Subtype Selectivity (e.g., α1A, α2)
Nicergoline demonstrates a high affinity and potent antagonistic activity at α1-adrenergic receptors. researchgate.netnih.gov It is particularly selective for the α1A-adrenoceptor subtype, which is predominantly found in resistance arteries. nih.gov This selective blockade of α1A-adrenoceptors inhibits the vasoconstrictor effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), leading to vasodilation. wikipedia.orgchemsrc.com The in vitro IC50 (half-maximal inhibitory concentration) for nicergoline at the α1A-adrenergic receptor has been reported as 0.2 nM. wikipedia.orgwikidoc.org
Studies comparing nicergoline to other α1-blockers have quantified its antagonist potency. In the isolated perfused mesenteric vascular bed of rats, nicergoline was found to be approximately 40-fold more potent than prazosin (B1663645) in inhibiting pressor responses. nih.gov Conversely, in the isolated aorta, nicergoline was 20-fold less potent than prazosin, highlighting its selectivity for certain vascular beds. nih.gov Radioligand binding assays have further detailed this affinity, showing a high pKi value in rat forebrain membranes pretreated with chloroethylclonidine (B1203076) to isolate α1A-adrenoceptors. nih.gov Nicergoline also shows a moderate affinity for α2-adrenergic receptors. researchgate.netnih.govwikipedia.org One of its metabolites, lumilysergol, also acts as a modest alpha-1 antagonist. nih.govscience.gov
| Receptor Subtype | Assay/Tissue | Affinity/Potency Value | Reference |
|---|---|---|---|
| α1A-Adrenoceptor | In vitro | IC50: 0.2 nM | wikipedia.org |
| α1-Adrenoceptor | Rat Forebrain Membranes | pKi: 9.9 ± 0.2 | nih.gov |
| α1-Adrenoceptor | Rat Liver Membranes | pKi: 8.1 ± 0.2 | nih.gov |
| α1-Adrenoceptor | Isolated Perfused Mesenteric Vascular Bed (Rat) | pA2: 11.1 ± 0.3 | nih.gov |
| α1-Adrenoceptor | Isolated Endothelium-Denuded Aorta (Rat) | pA2: 8.6 ± 0.2 | nih.gov |
| α2-Adrenergic Receptor | Binding Assays | Moderate Affinity | researchgate.netwikipedia.org |
Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2)
Nicergoline possesses a significant affinity for serotonin (5-HT) receptors. It acts as an antagonist at 5-HT1A receptors with a high affinity, showing an IC50 value of 6 nM. researchgate.netwikipedia.org It also displays moderate affinity for 5-HT2 receptors. researchgate.netnih.govwikipedia.org More recent investigations have revealed that nicergoline can function as an open channel blocker of the human 5-HT3A receptor. jmb.or.krnih.gov This inhibition of the 5-HT-induced inward current is concentration-dependent, reversible, and voltage-dependent. jmb.or.krnih.gov This action is distinct from its effects on other 5-HT subtypes and may contribute to its therapeutic profile in managing neurological symptoms. jmb.or.kr
| Receptor Subtype | Action | Affinity/Potency Value | Reference |
|---|---|---|---|
| 5-HT1A | Antagonist | IC50: 6 nM | wikipedia.org |
| 5-HT2 | Antagonist | Moderate Affinity | researchgate.netwikipedia.org |
| 5-HT3A | Open Channel Blocker | Inhibits I5-HT in a concentration-dependent manner | jmb.or.krnih.gov |
Exploration of Affinity for Other Neurotransmitter Receptors (e.g., Dopaminergic, Muscarinic)
In contrast to its high affinity for adrenergic and serotonergic receptors, nicergoline shows low affinity for both dopaminergic (D1 and D2) and muscarinic acetylcholine (B1216132) (M1 and M2) receptors. researchgate.netnih.govwikipedia.org This low affinity indicates that direct interaction with these receptor systems is not a primary mechanism of action for nicergoline. wikipedia.org Furthermore, its major metabolites, 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL) and 10α-methoxy-9,10-dihydrolysergol (MDL), also exhibit little to no affinity for dopamine, serotonin, or acetylcholine receptor sites, suggesting the parent compound is responsible for the primary pharmacological activity at these receptors. researchgate.netwikipedia.org
Intracellular Signaling Pathway Modulation
The interaction of nicergoline with its primary receptor targets initiates a cascade of intracellular events. These signaling pathways are crucial for translating receptor antagonism into cellular and physiological responses.
Effects on G-Protein Coupled Receptor (GPCR) Signaling Cascades
The primary targets of nicergoline, including α1-adrenergic, α2-adrenergic, 5-HT1A, and 5-HT2 receptors, are all members of the G-protein coupled receptor (GPCR) superfamily. wikipedia.org GPCRs are integral membrane proteins that, upon activation or antagonism, modulate the activity of intracellular G-proteins, leading to a downstream signaling cascade. ebi.ac.ukjax.org
Nicergoline's antagonism of α1-adrenergic receptors, which are typically coupled to Gq/11 proteins, blocks the activation of phospholipase C. wikipedia.org This intervention is a key step in the Gq signaling pathway. wikipedia.org Its interaction with Gi-coupled receptors, such as α2-adrenergic and 5-HT1A receptors, would modulate the adenylyl cyclase pathway, affecting cellular levels of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org By acting on these various GPCRs, nicergoline can influence multiple signaling cascades simultaneously, contributing to its complex pharmacological profile. nih.govbmj.com
Regulation of Phosphoinositide Turnover and Protein Kinase C (PKC) Translocation
A significant body of evidence demonstrates that nicergoline modulates intracellular signaling pathways involving phosphoinositide (PI) turnover and Protein Kinase C (PKC). researchgate.netnih.govtci-thaijo.orgmedscape.comresearchgate.net This action is intrinsically linked to its antagonism of Gq-coupled receptors like the α1-adrenoceptor. researchgate.net The blockade of these receptors influences the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org
Studies have shown that nicergoline treatment stimulates the phosphoinositide pathway and induces the translocation of PKC isoforms (specifically α, γ, and ε) from the cytosol to the cell membrane in neuronal cells. nih.govnih.gov This translocation is indicative of PKC activation. nih.gov The effect of nicergoline on PKC-mediated processes has been confirmed by the use of specific PKC inhibitors, which reduce the downstream effects of nicergoline. nih.gov This modulation of the PKC pathway is believed to be a key component of its cellular mechanism of action, potentially influencing processes such as the processing of amyloid precursor protein. tci-thaijo.orgnih.gov
Information Regarding the Chemical Compound “8-epi Nicergoline”
Following a comprehensive search of scientific literature and chemical databases, it has been determined that “this compound” is also known as Nicergoline EP Impurity F. veeprho.compharmaffiliates.com This compound is recognized as an impurity related to the synthesis and manufacturing of the pharmaceutical drug Nicergoline.
Despite extensive investigation for specific pharmacological data pertaining solely to this compound, there is a notable scarcity of dedicated research on this specific epimer. The vast majority of available scientific and clinical studies focus on the parent compound, Nicergoline, and its principal active metabolites, 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL) and 10α-methoxy-9,10-dihydrolysergol (MDL). wikipedia.orgcymitquimica.commims.comresearchgate.net
A 1987 study on the pharmacological effects of nicergoline, its metabolites, decomposition products, and impurities in animals was identified. nih.gov While this study examined various related substances, it does not provide specific, detailed data for this compound that would be required to accurately address the advanced pharmacological topics outlined in the requested article structure. The major metabolites of nicergoline (MMDL and MDL) have been shown to have low to no affinity for the primary receptors targeted by the parent drug. wikipedia.org
Therefore, it is not possible to construct a scientifically accurate and thorough article that focuses exclusively on the molecular and cellular foundations of this compound as requested. The specific data required to populate the sections and subsections of the provided outline—including its influence on cyclic nucleotide metabolism, detailed neurobiological activity, and preclinical pharmacodynamics—are not available in the current body of scientific literature. Attributing the known effects of Nicergoline or its primary metabolites to this compound would be scientifically inaccurate and speculative.
Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of specific research data focusing solely on the chemical compound “this compound” regarding its anti-platelet aggregation activity and its effects on endothelial cell function and angiogenesis.
The available research predominantly centers on the parent compound, Nicergoline. While this compound is recognized as an impurity of Nicergoline (also known as Nicergoline EP Impurity F), dedicated studies detailing its distinct pharmacological profile in the areas requested are not present in the public domain.
A key study from 1987 by Shintomi et al. investigated the pharmacological effects of Nicergoline's metabolites, decomposition products, and impurities. nih.gov This research provided comparative data on the effects of various related substances on parameters such as collagen-induced platelet aggregation. nih.gov However, the study does not use the "this compound" nomenclature, making it impossible to definitively attribute any of the reported findings to this specific compound.
Similarly, extensive searches for in vitro studies on the modulation of endothelial cell function or angiogenesis by this compound yielded no specific results. The body of research on endothelial effects and angiogenesis is focused on Nicergoline itself. nih.govmdpi.com
Without dedicated and specific scientific studies on this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and focus. The requested content on the "Mechanisms of Anti-Platelet Aggregation Activity" and "Modulation of Endothelial Cell Function and Angiogenesis in Cell Culture" for this compound cannot be produced based on the currently available scientific literature.
Metabolic Fate and Biotransformation Pathways of 8 Epi Nicergoline in Vitro and Preclinical Models
Identification and Structural Elucidation of Metabolites (Phase I and Phase II)
The biotransformation of Nicergoline (B1678741) is a rapid and extensive process, primarily characterized by Phase I reactions. The parent compound is often undetectable in plasma following administration due to a high first-pass effect. google.comscience.govresearchgate.net The metabolism proceeds through two major, sequential steps.
First, Nicergoline undergoes hydrolysis of the ester bond, a reaction catalyzed by esterase enzymes. This initial biotransformation yields two products: 5-bromonicotinic acid and the primary active metabolite, 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL). nih.govresearchgate.netresearchgate.net
Following this hydrolysis, MMDL is further metabolized through N-demethylation at the N-1 position of the ergoline (B1233604) ring. researchgate.netresearchgate.net This reaction produces the second major metabolite, 10α-methoxy-9,10-dihydrolysergol (MDL). nih.govresearchgate.netresearchgate.net
Phase II metabolism of Nicergoline is considered a minor pathway. researchgate.netresearchgate.net It involves the conjugation of the alcohol metabolites (MMDL and MDL) with glucuronic acid to form glucuronides, which facilitates their excretion. google.comgoogle.com
While specific metabolites for 8-epi Nicergoline have not been explicitly identified in the available literature, it is plausible that it would undergo similar hydrolytic and demethylation reactions. However, the rate and extent of these transformations could differ significantly due to stereochemical hindrance or altered enzyme affinity.
Table 1: Identified Metabolites of Nicergoline
Characterization of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms, Esterases, Conjugating Enzymes)
The metabolic conversion of Nicergoline is facilitated by specific enzyme systems.
Esterases: These enzymes are responsible for the initial, rapid hydrolysis of the ester linkage in Nicergoline to form MMDL and 5-bromonicotinic acid. researchgate.net
Cytochrome P450 (CYP) Isoforms: The subsequent N-demethylation of the active metabolite MMDL to MDL is predominantly catalyzed by the CYP2D6 isoform. nih.govresearchgate.netresearchgate.net The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, which can lead to interindividual differences in the metabolic pattern of Nicergoline. nih.govscience.gov
Conjugating Enzymes: The Phase II glucuronidation of MMDL and MDL is carried out by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.net
For this compound, the specific enzymes involved have not been characterized. However, the stereochemical difference at the C-8 position could influence its interaction with the enzymes that metabolize Nicergoline. It might exhibit a different affinity for CYP2D6 or could be metabolized by other CYP isoforms, such as CYP3A4, which is known to metabolize a wide range of substrates and can act on other stereoisomers. nih.gov
Table 2: Enzymes Involved in Nicergoline Biotransformation
In Vitro Metabolic Stability and Intrinsic Clearance Studies
In vitro metabolic stability assays using liver microsomes or hepatocytes are standard preclinical tools to predict the in vivo hepatic clearance of a drug. researchgate.netmdpi.com These studies measure the rate at which a compound is metabolized, providing data on its intrinsic clearance (CLint) and metabolic half-life (t½).
For Nicergoline, studies have confirmed it is a compound with low metabolic stability, characterized by extensive first-pass metabolism in the liver, which results in a low oral bioavailability of less than 5%. researchgate.net
Specific data from in vitro metabolic stability and intrinsic clearance studies for this compound are not available in the published literature. Such studies would be necessary to determine if its stereochemistry leads to a different stability profile compared to Nicergoline. For instance, a different orientation at the C-8 position could render it more or less susceptible to enzymatic attack, thereby altering its intrinsic clearance and subsequent bioavailability.
Table 3: Comparative Metabolic Stability Data
Comparative Metabolic Profiling of this compound with Nicergoline and Related Ergoline Compounds in Hepatic Microsomal and Hepatocyte Models
A comparative metabolic profiling of this compound against Nicergoline in human or animal hepatic models is essential to understand the influence of its stereochemistry on its biotransformation. While direct comparative studies are absent from the literature, the principles of stereoselective metabolism allow for informed hypotheses.
In a hepatic microsomal model, one would compare the rate of disappearance of the parent compounds and the rate of formation of key metabolites. For Nicergoline, the primary metabolites are MMDL and MDL. nih.gov A similar pathway would be expected for this compound, likely forming "8-epi-MMDL" and "8-epi-MDL".
A comparative study would likely reveal differences in the kinetics of these reactions. The three-dimensional structure of the C-8 epimer could result in a different binding affinity and orientation within the active site of esterases and CYP2D6. This could lead to:
A different rate of ester hydrolysis.
A different rate of N-demethylation.
Potential for alternative metabolic pathways, such as hydroxylation on the ergoline ring, which may be sterically hindered in the native Nicergoline configuration.
Without experimental data, any proposed metabolic profile for this compound remains speculative.
Investigation of Stereoselective Metabolism
Stereoselectivity in drug metabolism is a well-established phenomenon where enzymes preferentially metabolize one stereoisomer over another. nih.gov This can result in significant differences in the pharmacokinetics and pharmacodynamics between isomers.
The key structural difference between Nicergoline and this compound is the configuration at the C-8 carbon of the ergoline ring. This single change in stereocenter alters the three-dimensional shape of the molecule, which is critical for enzyme-substrate recognition.
Studies on other drug epimers have demonstrated clear stereoselective metabolism. For example, research on protopanaxadiol (B1677965) epimers showed that the 24S-epimer had a higher rate of formation and a lower rate of metabolic elimination compared to the 24R-epimer. nih.gov Furthermore, the 24R-epimer was preferentially metabolized by the CYP3A4 enzyme. nih.gov
Applying this principle to this compound, it is highly probable that its metabolism is stereoselective. The potential consequences of this stereoselectivity include:
Different Rates of Metabolism: this compound may be metabolized faster or slower than Nicergoline.
Different Metabolites: The altered shape may expose different sites on the molecule to enzymatic attack, leading to the formation of unique metabolites not seen with Nicergoline.
Involvement of Different Enzymes: The epimer may be a substrate for different CYP450 isoforms than Nicergoline.
Table 4: List of Compounds
Structure Activity Relationship Sar Studies of 8 Epi Nicergoline and Its Analogs
Impact of 8-epi Stereochemistry on Receptor Binding Affinity and Ligand-Receptor Interactions
The orientation of substituents in three-dimensional space can dramatically alter how a molecule fits into the binding pocket of a receptor, thereby influencing its affinity and efficacy. Nicergoline (B1678741) possesses a specific stereochemistry at the C-8 position of its ergoline (B1233604) nucleus. Its epimer, 8-epi nicergoline, differs only in the spatial arrangement at this chiral center. This seemingly minor alteration can lead to significant changes in the molecule's interaction with its biological targets, primarily adrenergic and serotonergic receptors.
While direct comparative binding studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on other ergoline derivatives where the C-8 stereochemistry has been systematically varied. For instance, research on ergot alkaloids has demonstrated that C-8 epimers can exhibit markedly different receptor binding profiles. A review on the C-8 isomers of ergot alkaloids highlights that 8-alpha-ergoline, which possesses an S-configuration at the C-8 position similar to what would be expected in this compound, demonstrates a relatively high affinity for α1 and α2 adrenergic receptors. nih.gov This suggests that the spatial orientation of the substituent at the C-8 position in the "epi" configuration is still conducive to binding at these receptors, which are also primary targets for nicergoline.
The interaction of these molecules with their receptors is a complex interplay of hydrophobic, electrostatic, and hydrogen-bonding interactions. A change in stereochemistry at C-8 alters the presentation of key pharmacophoric elements to the receptor's amino acid residues. For example, the distance and angle between the ergoline's indole (B1671886) nitrogen, the basic nitrogen at N-6, and the substituent at C-8 are critical for optimal receptor engagement. The "epi" configuration would position the substituent at C-8 in a different region of the binding pocket compared to nicergoline, potentially leading to altered or novel interactions. This could translate to differences in binding affinity (Ki) and functional activity (agonist vs. antagonist).
| Compound | Stereochemistry at C-8 | Receptor Affinity (General Observation) |
|---|---|---|
| Nicergoline | β-configuration | High affinity for α1-adrenergic receptors |
| This compound (inferred) | α-configuration | Likely retains affinity for adrenergic receptors, potentially with altered selectivity |
| 8-alpha-ergoline | α-configuration (S-epimer) | Relatively high affinity for α1 and α2 adrenergic receptors nih.gov |
Rational Design and Synthesis of Stereoisomeric Analogs to Probe Pharmacophoric Requirements
The synthesis and evaluation of stereoisomeric analogs are a powerful tool to dissect the pharmacophoric requirements of a ligand. By systematically altering the stereochemistry at specific chiral centers, medicinal chemists can map the three-dimensional space of a receptor's binding site and identify key interactions that govern activity.
A study on new (5R,8S,10R)-ergoline derivatives, which share a similar stereochemical orientation at C-8, demonstrated that modifications at this position significantly influence their pharmacological activity. nih.gov In this research, various five-membered heterocycles were attached to the C-8 methyl group, leading to compounds with potent antihypertensive activities, a pharmacological effect related to adrenergic receptor modulation. nih.gov This highlights that the C-8 position is a critical handle for modulating the biological activity of ergoline derivatives.
The synthesis of these analogs often involves stereoselective synthetic routes to ensure the desired configuration at each chiral center. Such studies are crucial for building a comprehensive SAR model that can guide the design of more potent and selective ligands.
Computational Modeling and Molecular Docking Simulations to Predict Binding Modes
In the absence of experimental crystal structures of ligand-receptor complexes, computational modeling and molecular docking simulations provide invaluable insights into the plausible binding modes of molecules like this compound. These in silico techniques allow researchers to visualize and analyze the interactions between a ligand and its target receptor at an atomic level.
Molecular docking studies for nicergoline have been performed, for instance, with the 5-HT3A receptor, identifying key binding residues. nih.gov A similar approach could be applied to this compound to predict its binding orientation within the active sites of adrenergic and serotonergic receptors. By building a homology model of the target receptor and docking the this compound molecule, it is possible to generate a hypothetical binding pose.
The docking simulations would likely reveal that the altered stereochemistry at C-8 forces the entire molecule to adopt a different orientation within the binding pocket to achieve a low-energy conformation. This reorientation would result in a different set of interactions with the receptor's amino acid residues compared to nicergoline. For example, a hydrogen bond donor or acceptor on the C-8 substituent might interact with a different residue, or a hydrophobic part of the molecule might be placed in a more or less favorable pocket.
These computational predictions can then be used to generate hypotheses that can be tested experimentally through the synthesis and biological evaluation of rationally designed analogs, as described in the previous section.
| Computational Technique | Application to this compound SAR |
|---|---|
| Homology Modeling | Generation of 3D structures of target receptors (e.g., α1-adrenergic) in the absence of crystal structures. |
| Molecular Docking | Prediction of the preferred binding pose and orientation of this compound within the receptor's active site. |
| Molecular Dynamics Simulations | Assessment of the stability of the predicted ligand-receptor complex over time and analysis of dynamic interactions. |
Elucidation of Structural Determinants for Specific Pharmacological Activities
The culmination of SAR studies, including the analysis of stereoisomers, the synthesis of analogs, and computational modeling, is the elucidation of the key structural features responsible for a molecule's specific pharmacological activities. For this compound, this involves understanding how the α-configuration at the C-8 position, in concert with the rest of the ergoline scaffold, dictates its affinity and functional activity at various receptors.
The ergoline ring system itself is a well-established pharmacophore that mimics the structure of biogenic amines like norepinephrine (B1679862) and serotonin (B10506), allowing it to interact with their respective receptors. nih.gov The specific pharmacological profile is then fine-tuned by the nature and stereochemistry of the substituents.
For nicergoline, the combination of the ergoline core, the methoxy (B1213986) group at the 10α position, and the bromonicotinoyl group attached to the 8β-methyl group results in a potent α1-adrenoceptor antagonist. wikipedia.org For this compound, the key structural determinant being investigated is the C-8 stereochemistry. The altered spatial arrangement of the bromonicotinoyloxymethyl group would be the primary factor influencing its pharmacological profile relative to nicergoline.
It is plausible that this compound might exhibit a different selectivity profile for adrenergic receptor subtypes (e.g., α1A, α1B, α1D) or a different ratio of affinity for adrenergic versus serotonergic receptors. The elucidation of these structural determinants is essential for understanding the therapeutic potential of this specific stereoisomer and for guiding the future design of novel ergoline-based therapeutic agents.
Advanced Analytical Methodologies for 8 Epi Nicergoline Research
High-Resolution Chromatographic Techniques for Isomeric Separation and Purity Determination
The separation of 8-epi Nicergoline (B1678741) from its parent compound, Nicergoline, and other related impurities is a significant analytical challenge due to their structural similarity. High-resolution chromatographic techniques are indispensable for achieving this separation and accurately determining the purity of the substance.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is a cornerstone technique for separating enantiomers and diastereomers. csfarmacie.czphenomenex.com For 8-epi Nicergoline, which is a diastereomer of Nicergoline, the development of a specific chiral HPLC method is paramount. This involves screening various chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), to find a suitable column that provides adequate chiral recognition. csfarmacie.czphenomenex.commdpi.com The selection of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is optimized to achieve the best separation. csfarmacie.cz The goal is to obtain baseline separation between the peaks of Nicergoline and this compound, allowing for their individual quantification and the determination of the enantiomeric or diastereomeric excess. psu.edu A patent describing a high-performance liquid chromatography method for detecting related substances in Nicergoline highlights the use of a C18 column with a specific phosphate (B84403) buffer and acetonitrile (B52724) gradient to separate 14 impurities, including diastereomers. google.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. chromatographyonline.com While direct analysis of this compound by GC-MS might be challenging due to its relatively high molecular weight and potential for thermal degradation, derivatization techniques can be employed to increase its volatility. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule, which can aid in the identification of impurities. mdpi.comresearchgate.net GC-MS with cold electron ionization (EI) is an advanced technique that can enhance the molecular ion peak, which is often weak or absent in standard EI, thereby improving compound identification. chromatographyonline.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. rsc.org This technique is particularly well-suited for the analysis of complex mixtures and for detecting trace-level impurities. rsc.org For this compound, an LC-MS/MS method can be developed to separate it from Nicergoline and other related substances, with the mass spectrometer providing unambiguous identification and quantification. nih.govnih.gov The use of multiple reaction monitoring (MRM) mode enhances the specificity and sensitivity of the analysis, allowing for the detection of even minute amounts of impurities. nih.gov
Table 1: Comparison of High-Resolution Chromatographic Techniques for this compound Analysis
| Technique | Principle | Application for this compound | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers/diastereomers with a chiral stationary phase. csfarmacie.czphenomenex.com | Separation of this compound from Nicergoline and other stereoisomers. psu.edugoogle.com | Direct separation of stereoisomers, accurate purity determination. csfarmacie.cz | Requires specialized and often expensive chiral columns. |
| GC-MS | Separation based on volatility and polarity, followed by mass-based detection and fragmentation analysis. chromatographyonline.com | Identification and quantification of volatile impurities and degradation products. | High resolution, provides structural information from fragmentation patterns. researchgate.net | May require derivatization for non-volatile compounds, risk of thermal degradation. chromatographyonline.com |
| LC-MS/MS | Separation by liquid chromatography followed by mass-selective detection in tandem. rsc.org | Highly sensitive and selective quantification of this compound and its impurities in complex matrices. nih.govnih.gov | High sensitivity and specificity, suitable for trace analysis. rsc.org | Matrix effects can influence ionization and quantification. who.int |
Advanced Spectroscopic Methods for Structural Confirmation and Characterization of Research Samples
Once a sample of this compound has been isolated and purified, its chemical structure must be unequivocally confirmed. Advanced spectroscopic methods are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. oxinst.com One-dimensional (1D) NMR (¹H and ¹³C) provides information about the different chemical environments of the hydrogen and carbon atoms in the molecule. oxinst.comnews-medical.net For this compound, subtle differences in the chemical shifts and coupling constants in the NMR spectra, when compared to Nicergoline, can confirm the epimeric nature of the compound. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms and provide a complete and unambiguous structural assignment. oxinst.comemerypharma.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. science.gov This is a critical step in confirming the identity of a research sample. By comparing the experimentally determined exact mass with the calculated mass for the chemical formula of this compound, a high degree of confidence in the compound's identity can be achieved. science.gov
Development and Validation of Quantitative Analytical Methods for In Vitro and Preclinical Bioanalysis
For in vitro and preclinical studies, it is essential to have reliable analytical methods to quantify the concentration of this compound in biological matrices such as plasma, serum, or tissue homogenates. nih.goveuropa.eu These methods must be rigorously validated to ensure the accuracy and precision of the results. nih.goveuropa.eu
The development of such a method, typically using LC-MS/MS due to its high sensitivity and selectivity, involves several key steps. unil.ch This includes optimizing the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering components from the biological matrix. unil.ch The chromatographic conditions are then optimized to achieve good separation of the analyte from endogenous matrix components. unil.ch
Method validation is performed according to international guidelines (e.g., ICH M10) and includes the assessment of several parameters. europa.euich.org
Table 2: Key Parameters for Bioanalytical Method Validation
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu | No significant interference at the retention time of the analyte and internal standard. europa.eu |
| Accuracy | The closeness of the determined value to the true value. nih.gov | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). who.int |
| Precision | The degree of scatter between a series of measurements. nih.gov | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). europa.eu |
| Linearity and Range | The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a defined range. nih.gov | Correlation coefficient (r²) ≥ 0.99. mdpi.com |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. europa.eu | Signal-to-noise ratio typically ≥ 10, with acceptable accuracy and precision. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. europa.eu | Analyte concentration should remain within ±15% of the initial concentration. europa.eu |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. who.int | CV of the response for the analyte in different matrix lots should be ≤15%. who.int |
Establishment of Analytical Reference Standards for Research Purposes
The availability of a well-characterized analytical reference standard is a prerequisite for any quantitative analysis. lgcstandards.com A reference standard for this compound serves as a benchmark against which research samples are compared.
The establishment of a reference standard involves:
Synthesis and Purification: The compound is synthesized and purified to the highest possible degree.
Comprehensive Characterization: The identity and purity of the standard are rigorously confirmed using a battery of analytical techniques, including NMR, MS, and chromatography. lgcstandards.comaxios-research.commedchemexpress.com A Certificate of Analysis (CoA) is generated, which documents the identity, purity, and other relevant properties of the standard. lgcstandards.com
Purity Assignment: The purity is accurately determined using a mass balance approach or quantitative NMR (qNMR). lgcstandards.com
Stability Testing: The stability of the reference standard is evaluated under defined storage conditions to establish an appropriate re-test date or expiry date. who.int
Several commercial suppliers provide Nicergoline and its impurities as reference standards, which are often produced under ISO 17034, ensuring their quality and suitability for analytical development and validation. lgcstandards.comveeprho.comweblivelink.com
Future Research Directions and Theoretical Applications of 8 Epi Nicergoline
Utility as a Pharmacological Probe for Novel Receptor Subtypes or Cellular Pathways
The parent compound, Nicergoline (B1678741), is recognized as a potent and selective antagonist of the alpha-1A adrenergic receptor subtype. nih.govnih.govchemsrc.com It also demonstrates affinity for other receptors, including serotonin (B10506) 5-HT1A receptors. wikipedia.orgfrontiersin.org The stereochemical configuration of a molecule is critical in determining its interaction with biological targets. The inversion of the stereocenter at the C-8 position in 8-epi Nicergoline compared to Nicergoline could result in significant differences in binding affinity and selectivity for various receptor subtypes.
This differential affinity could be exploited to use this compound as a pharmacological probe. For instance, if this compound displays a markedly different binding profile for the various alpha-1 adrenoceptor subtypes (α1A, α1B, α1D) compared to Nicergoline, it could serve as a valuable tool for:
Differentiating Receptor Subtypes: Its selectivity could help isolate and characterize the physiological and pathological roles of specific receptor subtypes in different tissues.
Mapping Receptor Distribution: Radiolabeled this compound could potentially be used in receptor autoradiography studies to map the distribution of specific receptor subtypes it binds to with high affinity.
Elucidating Signal Transduction: By selectively activating or blocking a specific receptor subtype, it could help unravel the downstream cellular signaling pathways associated with that receptor.
Future research in this area would involve comprehensive radioligand binding assays across a wide panel of receptors and subtypes to establish the precise binding profile of this compound.
Exploration of Potential Biological Activities beyond Known Nicergoline Mechanisms
Nicergoline's primary therapeutic effects are attributed to its vasodilatory and neuroprotective actions, largely linked to its alpha-adrenergic antagonism. pharmacompass.comnih.govdrugbank.com However, the unique three-dimensional structure of this compound may enable it to interact with biological targets that are not significantly modulated by Nicergoline. Studies into the pharmacological effects of Nicergoline's impurities and metabolites are crucial for a complete understanding of its activity profile. veeprho.com
Theoretical biological activities for this compound that warrant investigation include:
Novel Neurotransmitter System Interactions: The compound could exhibit unforeseen agonist or antagonist activity at other G-protein coupled receptors (GPCRs) or ligand-gated ion channels involved in neurotransmission.
Modulation of Inflammatory Pathways: Research has shown Nicergoline can protect neurons from inflammation-induced cell death. impurity.compharmaffiliates.com this compound could possess more potent, or entirely different, anti-inflammatory or immunomodulatory properties.
Enzyme Inhibition or Activation: The altered stereochemistry might allow it to fit into the active site of enzymes that are not targets for Nicergoline, potentially impacting metabolic or signaling cascades.
Investigating these potential activities would require extensive screening in various cell-based assays and animal models of disease.
Contributions to the Fundamental Understanding of Ergoline (B1233604) Alkaloid Biosynthesis and Chemical Evolution
Ergoline alkaloids are a diverse class of secondary metabolites produced by fungi, with the ergoline ring system as their common structural feature. researchgate.netwikipedia.org Nicergoline is a semi-synthetic derivative of these natural products, specifically from dihydroergot alkaloids. scispace.com The study of impurities like this compound, which can form during synthesis or degradation, offers valuable insights into the chemistry of the ergoline scaffold. researchgate.net
Future research focusing on the formation of this compound could contribute to:
Synthetic Pathway Optimization: Understanding the reaction conditions (e.g., pH, temperature, catalysts) that favor the formation of the 8-epi isomer versus the therapeutically active isomer can help refine the manufacturing process of Nicergoline to maximize purity and yield.
Chemical Stability Studies: Analyzing the equilibrium between Nicergoline and its epimer under various conditions can provide data on the stability of ergoline-based pharmaceuticals.
Biocatalysis and Chemical Evolution: Studying the potential for enzymes to catalyze the epimerization at the C-8 position could provide insights into the biosynthetic pathways and chemical diversification of ergoline alkaloids in nature. nih.gov
Development of Advanced In Vitro Models for Studying this compound's Biological Interactions
To accurately predict the biological effects of this compound, it is essential to move beyond traditional two-dimensional cell cultures and utilize more physiologically relevant systems. Advanced in vitro models can better mimic the complex environment of human tissues. whiterose.ac.ukunifr.ch
The application of these models to study this compound could involve:
Human iPSC-Derived Neurons and Glia: Using neurons, astrocytes, and microglia derived from induced pluripotent stem cells (iPSCs) would allow for the study of the compound's effects on human-specific cellular functions and interactions in a controlled environment.
Brain Organoids: These three-dimensional, self-assembling structures can model aspects of human brain development and organization. They would be invaluable for assessing the impact of this compound on neuronal networks, cell differentiation, and tissue architecture.
Organs-on-a-Chip: Microfluidic devices that model the structure and function of human organs, such as a "blood-brain barrier-on-a-chip," could be used to study the compound's ability to cross biological barriers and its subsequent effects on target cells.
These advanced models would provide a more accurate and detailed understanding of the compound's neuropharmacology compared to conventional methods.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Comprehensive Biological Responses
Omics technologies offer a powerful, unbiased approach to understanding the global effects of a compound on a biological system. nih.govfrontlinegenomics.com Instead of focusing on a single target, these techniques measure changes across thousands of molecules simultaneously, providing a holistic view of the cellular response. humanspecificresearch.orguninet.edu
Integrating omics with the study of this compound could take several forms:
Proteomics: By treating a relevant cell model (e.g., iPSC-derived neurons) with this compound and analyzing the entire protein content, researchers could identify all proteins whose expression or post-translational modification state is altered. This could reveal entirely new drug targets and mechanisms of action. frontlinegenomics.com
Metabolomics: This technique analyzes the complete set of metabolites within a cell or tissue. It could reveal how this compound impacts cellular energy pathways, neurotransmitter metabolism, or lipid signaling, providing a functional readout of its biological activity. uninet.edu
Transcriptomics: Analyzing changes in gene expression at the RNA level can provide early insights into the cellular pathways affected by the compound and the regulatory networks that are activated or repressed.
A multi-omics approach, combining these technologies, would provide a comprehensive and systems-level understanding of this compound's biological impact, paving the way for identifying novel therapeutic applications. mdpi.com
Data Tables
Table 1: Potential Research Questions for this compound
| Section | Research Area | Key Research Questions |
|---|---|---|
| 7.1 | Pharmacological Probe | What is the binding affinity and selectivity of this compound for adrenergic and serotonergic receptor subtypes compared to Nicergoline? |
| 7.2 | Novel Biological Activities | Does this compound exhibit unique anti-inflammatory, neuroprotective, or metabolic effects in cellular and animal models? |
| 7.3 | Chemical/Biosynthesis | What are the precise chemical or enzymatic conditions that lead to the epimerization of Nicergoline to this compound? |
| 7.4 | Advanced In Vitro Models | How does this compound affect neuronal firing, glial activation, and blood-brain barrier integrity in human organoid or organ-on-a-chip models? |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Nicergoline |
| Epinephrine (B1671497) |
| Norepinephrine (B1679862) |
| Serotonin |
| Lysergic Acid |
Q & A
Q. What are the key analytical methods for characterizing 8-epi Nicergoline and distinguishing it from related impurities?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for structural elucidation and impurity profiling. Regulatory guidelines (e.g., USP, EP) recommend using reference standards like Nicergoline EP Impurity E (CAS 57935-66-7) to validate analytical methods . Ensure chromatographic separation parameters (e.g., column type, mobile phase) are optimized to resolve stereoisomers and degradation products. Quantitative validation should include specificity, linearity, and limit of detection (LOD) studies to meet pharmacopeial standards .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer: Detailed protocols for synthesis must include reaction conditions (temperature, solvent system, catalysts), purification steps (e.g., recrystallization solvents), and characterization data (NMR, IR, elemental analysis). Follow the Beilstein Journal’s guidelines: report novel synthetic routes in the main manuscript and provide supplementary data (e.g., NMR spectra) for peer review . For known compounds, cite established protocols but include batch-specific purity assessments (≥95% by HPLC) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Use mechanical ventilation or fume hoods to minimize inhalation exposure. Wear EN 166-certified goggles, nitrile gloves, and flame-resistant lab coats. Store the compound away from oxidizers and sunlight, as decomposition under heat may release carbon oxides . Conduct a risk assessment to determine if respiratory protection (e.g., EN 14387 ABEK filters) is required for powder handling .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s neuroprotective effects in Alzheimer’s disease models?
Methodological Answer: In vivo studies suggest activation of the PI3K/AKT pathway, which inhibits hippocampal apoptosis and enhances neurogenesis. Design experiments using transgenic mouse models (e.g., APP/PS1) and assess biomarkers like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) via Western blot. Include controls for oxidative stress (e.g., malondialdehyde levels) and inflammation (e.g., TNF-α ELISA) to validate mechanistic claims .
Q. How should researchers address contradictions in efficacy data from meta-analyses on this compound?
Methodological Answer: Apply the PRISMA framework to systematically evaluate heterogeneity across studies. For example, in the 2015 meta-analysis of 9 RCTs, subgroup analyses revealed variability in dosing (30–60 mg/day) and outcome measures (e.g., MMSE vs. ADAS-Cog). Use RevMan or R’s metafor package to calculate pooled effect sizes (risk ratios) and assess bias via funnel plots . Discuss confounders like patient demographics or study duration in the limitations section .
Q. What experimental designs are optimal for evaluating this compound’s impact on cerebral blood flow (CBF)?
Methodological Answer: Combine non-invasive imaging (e.g., arterial spin labeling MRI) with pharmacodynamic markers. In hypertensive rodent models, measure CBF changes pre- and post-administration while controlling for α1-adrenergic receptor blockade, which may confound results . Use a crossover design with washout periods to isolate drug-specific effects. Statistical analysis should include repeated-measures ANOVA and post hoc corrections for multiple comparisons .
Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for this compound’s pharmacokinetic profiling?
Methodological Answer: Employ physiologically based pharmacokinetic (PBPK) modeling using tools like GastroPlus. Input parameters should include logP (lipophilicity), plasma protein binding (from equilibrium dialysis), and hepatic clearance data (using human hepatocytes). Validate predictions against clinical PK studies, adjusting for first-pass metabolism and blood-brain barrier permeability .
Methodological Resources
- Data Analysis : For meta-analyses, use RevMan 5.2 or R’s metafor package with Hartung-Knapp adjustment for small-study effects .
- Experimental Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed method reporting and supplementary data submission .
- Safety Compliance : Follow OSHA and EN standards for personal protective equipment (PPE) and chemical storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
